6-Methyl-1,3-benzoxazole-2-thiol
Overview
Description
“6-Methyl-1,3-benzoxazole-2-thiol” is a chemical compound with the molecular formula C8H7NOS . It is a solid substance at room temperature . It is also known by other names such as “6-Methylbenzo[d]oxazole-2-thiol” and "6-methyl-3H-1,3-benzoxazole-2-thione" .
Synthesis Analysis
The synthesis of benzoxazole derivatives has been a topic of interest in recent years due to their wide range of biological activities . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts have been summarized .
Molecular Structure Analysis
The molecular structure of “6-Methyl-1,3-benzoxazole-2-thiol” is characterized by a bicyclic planar molecule . The InChI representation of the molecule is InChI=1S/C8H7NOS/c1-5-2-3-6-7(4-5)10-8(11)9-6/h2-4H,1H3,(H,9,11)
.
Chemical Reactions Analysis
Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery . They exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities .
Physical And Chemical Properties Analysis
“6-Methyl-1,3-benzoxazole-2-thiol” has a molecular weight of 165.21 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The exact mass and monoisotopic mass of the molecule are 165.02483502 g/mol . The topological polar surface area of the molecule is 53.4 Ų .
Scientific Research Applications
Antibacterial Activity
6-Methyl-1,3-benzoxazole-2-thiol derivatives have been studied for their potential as antibacterial agents. Research indicates that these compounds exhibit significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups in these derivatives has been found to enhance their antibacterial efficacy .
Antifungal Applications
These benzoxazole derivatives also show promising antifungal properties. They have been compared to standard drugs like voriconazole and fluconazole , demonstrating effectiveness against fungal strains such as Candida albicans and Aspergillus niger . Some derivatives have shown potent activity with minimum inhibitory concentration (MIC) values indicating high potency .
Anticancer Potential
The anticancer activity of 6-Methyl-1,3-benzoxazole-2-thiol derivatives has been a subject of interest in recent studies. These compounds have been evaluated against various cancer cell lines, including human colorectal carcinoma (HCT116), and some have shown promising results in comparison to standard chemotherapy drugs like 5-fluorouracil . The research suggests potential for these derivatives in developing new cancer treatments .
Anti-inflammatory Properties
Benzoxazole derivatives are known for their anti-inflammatory effects. This makes them valuable in the research for new anti-inflammatory drugs, which could be beneficial for treating conditions like arthritis and other inflammatory diseases .
Antimycobacterial Activity
The fight against tuberculosis and other mycobacterial infections could benefit from the antimycobacterial properties of benzoxazole derivatives. Their potential in this field is significant, considering the rise of drug-resistant strains of mycobacteria .
Antihistamine Effects
These compounds have been explored for their antihistamine effects, which could lead to new treatments for allergic reactions. The ability to inhibit the action of histamine can be crucial in managing symptoms of allergies and anaphylaxis .
Safety and Hazards
The safety information available for “6-Methyl-1,3-benzoxazole-2-thiol” indicates that it has some hazards associated with it. The GHS pictograms indicate a signal word of “Warning” with hazard statements H302-H315-H319-H335 . Precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 .
Future Directions
Mechanism of Action
Target of Action
6-Methyl-1,3-benzoxazole-2-thiol, like other benzoxazole derivatives, is known to target various enzymes or proteins that are involved in the pathway of disease formation and proliferation . These targets can include DNA topoisomerases, protein kinases, histone deacetylases, cyclooxygenases, and cholinesterases . These proteins play crucial roles in cellular processes such as DNA replication, signal transduction, gene expression, inflammation, and neural signaling.
Mode of Action
The planar structure of the benzoxazole scaffold allows efficient interaction with biological targets . The benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions . This interaction can lead to the inhibition or modulation of the target proteins, resulting in therapeutic effects.
Pharmacokinetics
The compound’s lipophilicity and water solubility, which are key factors influencing absorption, distribution, metabolism, and excretion (adme) properties, have been noted . These properties can impact the compound’s bioavailability, determining how much of the drug reaches its site of action.
Result of Action
Benzoxazole derivatives, including 6-Methyl-1,3-benzoxazole-2-thiol, have been reported to exhibit a wide range of biological activities . These include antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects . The specific molecular and cellular effects of 6-Methyl-1,3-benzoxazole-2-thiol would depend on its specific targets and the pathways they are involved in.
Action Environment
The action, efficacy, and stability of 6-Methyl-1,3-benzoxazole-2-thiol can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the target cells or tissues. For instance, the reaction between 2-aminophenol and thiourea to produce benzoxazole-2-thiol, a precursor to 6-Methyl-1,3-benzoxazole-2-thiol, was carried out at 200 °C , indicating that high temperatures may be required for certain reactions involving this compound.
properties
IUPAC Name |
6-methyl-3H-1,3-benzoxazole-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c1-5-2-3-6-7(4-5)10-8(11)9-6/h2-4H,1H3,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMDWMDMUXZMHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=S)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40359443 | |
Record name | 6-Methylbenzoxazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40359443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-1,3-benzoxazole-2-thiol | |
CAS RN |
23417-29-0 | |
Record name | 23417-29-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332173 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Methylbenzoxazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40359443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methyl-1,3-benzoxazole-2-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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